Cas no 2091602-53-6 (3-Bromo-5-(difluoromethyl)-2-methyl-thiophene)
3-Bromo-5-(difluoromethyl)-2-methyl-thiophene Chemical and Physical Properties
Names and Identifiers
-
- 3-Bromo-5-(difluoromethyl)-2-methyl-thiophene
- Thiophene, 3-bromo-5-(difluoromethyl)-2-methyl-
-
- Inchi: 1S/C6H5BrF2S/c1-3-4(7)2-5(10-3)6(8)9/h2,6H,1H3
- InChI Key: ZOARADULWRKUEM-UHFFFAOYSA-N
- SMILES: C1(C)SC(C(F)F)=CC=1Br
3-Bromo-5-(difluoromethyl)-2-methyl-thiophene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | PC520223-1g |
3-Bromo-5-(difluoromethyl)-2-methyl-thiophene |
2091602-53-6 | 1g |
£1558.00 | 2023-09-01 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1589544-1g |
3-Bromo-5-(difluoromethyl)-2-methylthiophene |
2091602-53-6 | 98% | 1g |
¥14929 | 2023-03-11 | |
| Enamine | EN300-6511090-1.0g |
3-bromo-5-(difluoromethyl)-2-methylthiophene |
2091602-53-6 | 1g |
$0.0 | 2023-06-07 |
3-Bromo-5-(difluoromethyl)-2-methyl-thiophene Related Literature
-
Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
-
Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
Additional information on 3-Bromo-5-(difluoromethyl)-2-methyl-thiophene
Research Briefing on 3-Bromo-5-(difluoromethyl)-2-methyl-thiophene (CAS: 2091602-53-6) in Chemical Biology and Pharmaceutical Applications
3-Bromo-5-(difluoromethyl)-2-methyl-thiophene (CAS: 2091602-53-6) is a halogenated heterocyclic compound that has recently garnered significant attention in chemical biology and pharmaceutical research. This compound serves as a versatile building block in medicinal chemistry, particularly in the synthesis of novel bioactive molecules. Recent studies have highlighted its potential as a key intermediate in the development of enzyme inhibitors, receptor modulators, and other pharmacologically active compounds.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 3-Bromo-5-(difluoromethyl)-2-methyl-thiophene in the synthesis of selective kinase inhibitors. The research team utilized this compound as a core scaffold to develop potent inhibitors of JAK3 kinase, showing promising results in preclinical models of autoimmune diseases. The presence of both bromine and difluoromethyl groups on the thiophene ring was found to be crucial for optimal binding affinity and selectivity.
In the field of agrochemical research, a recent patent application (WO2023051234) disclosed novel pesticidal compounds derived from 3-Bromo-5-(difluoromethyl)-2-methyl-thiophene. The inventors demonstrated that derivatives of this compound exhibit remarkable insecticidal activity against resistant strains of agricultural pests, while maintaining favorable environmental safety profiles. The difluoromethyl group was particularly noted for its role in enhancing metabolic stability.
From a synthetic chemistry perspective, several innovative methodologies have been developed for the functionalization of 3-Bromo-5-(difluoromethyl)-2-methyl-thiophene. A 2024 Nature Communications paper described a palladium-catalyzed cross-coupling strategy that enables efficient diversification of this scaffold at the bromine position. This advancement has significantly expanded the structural diversity accessible from this key intermediate.
Pharmacokinetic studies of derivatives containing the 3-Bromo-5-(difluoromethyl)-2-methyl-thiophene moiety have revealed interesting properties. The difluoromethyl group appears to confer improved metabolic stability compared to non-fluorinated analogs, while the thiophene core contributes to favorable membrane permeability. These characteristics make this scaffold particularly attractive for CNS-targeted drug discovery programs.
Recent computational studies have provided insights into the molecular interactions of compounds containing this structural motif. Molecular docking simulations suggest that the bromine atom participates in halogen bonding with protein targets, while the difluoromethyl group engages in unique electrostatic interactions. These findings are guiding rational drug design efforts across multiple therapeutic areas.
In conclusion, 3-Bromo-5-(difluoromethyl)-2-methyl-thiophene (CAS: 2091602-53-6) continues to emerge as a valuable scaffold in medicinal chemistry and chemical biology. Its unique combination of synthetic versatility and favorable physicochemical properties positions it as a key building block for the development of next-generation therapeutics and agrochemicals. Ongoing research is expected to further expand the applications of this compound and its derivatives in various domains.
2091602-53-6 (3-Bromo-5-(difluoromethyl)-2-methyl-thiophene) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)